2,6-Dinitroanisole

Vue d'ensemble

Description

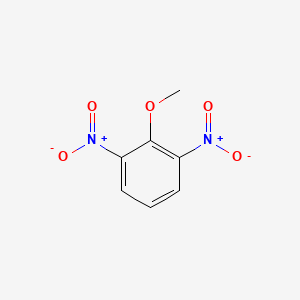

2,6-Dinitroanisole is an organic compound characterized by the presence of two nitro groups attached to a phenyl ring, with a methyl ether substituent

Mécanisme D'action

Target of Action

2-Methoxy-1,3-dinitrobenzene, also known as 2,6-DINITROANISOLE or 2,6-Dinitrophenyl methyl ether, is a type of nitrobenzene . Nitrobenzenes are organic compounds that contain a nitro group (-NO2) attached to a benzene ring . The primary target of this compound is the enzyme Mannan endo-1,4-beta-mannosidase . This enzyme plays a crucial role in the hydrolysis of beta-1,4-linked mannan and galactomannan .

Mode of Action

The mode of action of 2-methoxy-1,3-dinitrobenzene involves electrophilic aromatic substitution . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathways affected by 2-methoxy-1,3-dinitrobenzene involve the transformation of substrate molecules . The compound can lead to the formation of amines, azo and azoxy compounds, imines, products of N-alkylation, N-formylation, as well as cyclization of quinolines, hydroquinolines, benzimidazoles, and indazoles .

Pharmacokinetics

It’s known that the compound undergoes a nitration process, followed by a conversion from the nitro group to an amine, and finally a bromination . These steps are crucial for the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability.

Result of Action

The result of the action of 2-methoxy-1,3-dinitrobenzene is the formation of various compounds, such as amines, azo and azoxy compounds, imines, products of N-alkylation, N-formylation, as well as cyclization of quinolines, hydroquinolines, benzimidazoles, and indazoles . These compounds have various applications in the chemical industry.

Action Environment

The action environment of 2-methoxy-1,3-dinitrobenzene can be influenced by various factors. For instance, the compound’s reactivity can be affected by the presence of light quanta, such as an electron and a hole, which can initiate the transformation of substrate molecules . Furthermore, the compound’s action, efficacy, and stability can be influenced by environmental conditions, such as temperature and pressure .

Analyse Biochimique

Biochemical Properties

2,6-Dinitrophenyl methyl ether plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor for certain enzymes, thereby affecting their activity. The interactions between 2,6-Dinitrophenyl methyl ether and these biomolecules are often characterized by binding interactions that can alter the enzyme’s conformation and function .

Cellular Effects

The effects of 2,6-Dinitrophenyl methyl ether on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 2,6-Dinitrophenyl methyl ether can disrupt mitochondrial function by acting as a protonophore, which leads to the dissipation of the proton gradient across the mitochondrial membrane. This disruption can result in altered ATP production and changes in cellular metabolism .

Molecular Mechanism

At the molecular level, 2,6-Dinitrophenyl methyl ether exerts its effects through several mechanisms. One of the primary mechanisms is its ability to act as a protonophore, facilitating the transport of protons across biological membranes. This action disrupts the proton motive force, leading to a collapse in ATP production. Additionally, 2,6-Dinitrophenyl methyl ether can bind to specific enzymes, inhibiting or activating their activity, which in turn affects various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,6-Dinitrophenyl methyl ether can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,6-Dinitrophenyl methyl ether can degrade over time, leading to a decrease in its inhibitory activity. Long-term exposure to the compound can result in sustained disruptions in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of 2,6-Dinitrophenyl methyl ether vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity. Studies have reported threshold effects, where a certain dosage level results in noticeable adverse effects, such as mitochondrial dysfunction and oxidative stress. High doses of 2,6-Dinitrophenyl methyl ether can be particularly harmful, leading to severe cellular damage and even death .

Metabolic Pathways

2,6-Dinitrophenyl methyl ether is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For instance, the compound can affect the activity of enzymes involved in oxidative phosphorylation, leading to changes in metabolic flux and metabolite levels. These interactions can have downstream effects on various metabolic pathways, ultimately influencing cellular energy production and utilization .

Transport and Distribution

The transport and distribution of 2,6-Dinitrophenyl methyl ether within cells and tissues are essential for understanding its overall impact. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins that influence its localization and accumulation. These interactions can affect the compound’s activity and function within different cellular compartments .

Subcellular Localization

The subcellular localization of 2,6-Dinitrophenyl methyl ether is a critical factor in determining its biochemical effects. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can exert its effects on mitochondrial function. Understanding the subcellular localization of 2,6-Dinitrophenyl methyl ether is essential for elucidating its role in cellular processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dinitrophenyl methyl ether typically involves the nitration of phenyl methyl ether (anisole) using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2 and 6 positions on the phenyl ring.

Industrial Production Methods: Industrial production of 2,6-dinitrophenyl methyl ether follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 2,6-Dinitroanisole undergoes various chemical reactions, including:

Nucleophilic Substitution: The nitro groups on the phenyl ring make it susceptible to nucleophilic substitution reactions. Common nucleophiles include amines and alkoxides.

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The methyl ether group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as piperidine, morpholine, and benzylamine in solvents like dimethyl sulfoxide or acetonitrile.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

Oxidation: Potassium permanganate in an aqueous medium.

Major Products:

Nucleophilic Substitution: Formation of substituted phenyl ethers.

Reduction: Formation of 2,6-diaminophenyl methyl ether.

Oxidation: Formation of 2,6-dinitrophenyl carboxylic acid.

Applications De Recherche Scientifique

2,6-Dinitroanisole has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: Employed in studies involving enzyme inhibition and protein modification.

Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparaison Avec Des Composés Similaires

2,4-Dinitrophenyl methyl ether: Similar structure but with nitro groups at the 2 and 4 positions.

2,6-Dinitrophenyl phenyl ether: Similar structure but with a phenyl ether substituent instead of a methyl ether.

2,6-Dinitroanisole: Similar structure but with a methoxy group instead of a methyl ether.

Uniqueness: this compound is unique due to the specific positioning of its nitro groups and the presence of a methyl ether substituent. This configuration imparts distinct chemical reactivity and biological activity compared to its analogs.

Activité Biologique

2,6-Dinitroanisole (2,6-DNA) is a nitroaromatic compound that has garnered attention due to its potential applications in munitions and its environmental impact. Understanding its biological activity is crucial for assessing its toxicity and biodegradability. This article synthesizes existing research findings on the biological activity of 2,6-DNA, highlighting its toxicological effects, metabolic pathways, and ecological implications.

Toxicological Profile

The toxicological assessment of 2,6-DNA reveals significant insights into its effects on various biological systems.

Acute Toxicity

- LD50 Values : The acute oral lethal dose (LD50) for 2,6-DNA in rats has been reported to be approximately 199 mg/kg. Clinical signs of toxicity included decreased activity and changes in urine color, indicating potential renal and hepatic stress .

- Inhalation Toxicity : Acute inhalation studies indicate that exposure to high concentrations (e.g., 2900 mg/m³) can lead to symptoms such as decreased activity and breathing abnormalities, although no fatalities were observed during recovery periods .

Chronic Toxicity

Chronic exposure studies have shown that 2,6-DNA can disrupt various metabolic pathways. For instance, it has been linked to alterations in protein processing and ABC transporter pathways in nematodes .

Biotransformation and Degradation

The metabolic transformation of 2,6-DNA is crucial for understanding its environmental persistence and potential remediation strategies.

Aerobic and Anaerobic Metabolism

Research indicates that under aerobic conditions, certain bacterial strains can transform 2,6-DNA into less harmful metabolites. For example:

- Bacillus Strains : These microorganisms can convert 2,6-DNA into 2-amino-4-nitroanisole (2-ANAN) as a predominant metabolite .

- Anaerobic Conditions : Studies have demonstrated that under anaerobic conditions with specific electron donors (e.g., acetate), 2,6-DNA can be reduced to amino derivatives through a series of biotransformation steps involving microbial consortia .

Ecotoxicological Impact

The ecotoxicological effects of 2,6-DNA extend beyond individual organisms to affect entire ecosystems.

Effects on Aquatic Life

Studies have shown that exposure to varying concentrations of 2,6-DNA significantly affects aquatic organisms:

- Nematodes : Differentially expressed genes (DEGs) analysis revealed that exposure to 2,6-DNA induced significant changes in metabolic pathways related to protein processing and immune responses .

- Bacterial Communities : The presence of 2,6-DNA has been shown to inhibit methanogens and nitrifying bacteria, which are crucial for nutrient cycling in aquatic ecosystems .

Case Study 1: Nematode Exposure

A study examined the impact of 2,6-DNA on nematode reproduction. While individual concentrations did not significantly reduce reproduction rates, gene expression analysis indicated substantial metabolic disruption. Specifically, the study identified over 2000 DEGs linked to various biochemical pathways affected by the compound .

Case Study 2: Bacterial Biodegradation

In another study focusing on the biodegradation of 2,6-DNA by a bacterial consortium under anaerobic conditions, researchers demonstrated complete degradation through cooperative metabolic activities. This process involved the sequential reduction of nitro groups to amino groups via hydride-Meisenheimer complexes .

Propriétés

IUPAC Name |

2-methoxy-1,3-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O5/c1-14-7-5(8(10)11)3-2-4-6(7)9(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZVZPFZSAYLSDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344541 | |

| Record name | 2,6-DINITROANISOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3535-67-9 | |

| Record name | 2,6-DINITROANISOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.